[1-(Trifluoromethyl)cyclobutyl]methanethiol

Steric volume Bioisosterism Medicinal chemistry

[1-(Trifluoromethyl)cyclobutyl]methanethiol (CAS 2580202-70-4) is an organosulfur building block featuring a 1,1-geminal arrangement of a trifluoromethyl group and a methanethiol (-CH₂SH) moiety on a cyclobutane ring. The 1-(trifluoromethyl)cyclobutyl (CF₃-cBu) fragment has been validated as a three-dimensional bioisosteric replacement for the tert-butyl (t-Bu) group in bioactive compounds, offering differentiated steric, lipophilic, and electronic properties.

Molecular Formula C6H9F3S
Molecular Weight 170.19
CAS No. 2580202-70-4
Cat. No. B2472978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Trifluoromethyl)cyclobutyl]methanethiol
CAS2580202-70-4
Molecular FormulaC6H9F3S
Molecular Weight170.19
Structural Identifiers
SMILESC1CC(C1)(CS)C(F)(F)F
InChIInChI=1S/C6H9F3S/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2
InChIKeyYBHLBMUBAHHLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Trifluoromethyl)cyclobutyl]methanethiol – A CF₃-Cyclobutyl Thiol Building Block for Procurement in Medicinal Chemistry and Drug Discovery


[1-(Trifluoromethyl)cyclobutyl]methanethiol (CAS 2580202-70-4) is an organosulfur building block featuring a 1,1-geminal arrangement of a trifluoromethyl group and a methanethiol (-CH₂SH) moiety on a cyclobutane ring. The 1-(trifluoromethyl)cyclobutyl (CF₃-cBu) fragment has been validated as a three-dimensional bioisosteric replacement for the tert-butyl (t-Bu) group in bioactive compounds, offering differentiated steric, lipophilic, and electronic properties [1]. The thiol functionality enables nucleophilic reactions, disulfide formation, and metal coordination, positioning this compound as a versatile intermediate for constructing drug-like molecules where both the CF₃-cBu scaffold and a reactive sulfur handle are required simultaneously.

Why Simple Substitution Fails for [1-(Trifluoromethyl)cyclobutyl]methanethiol – Physicochemical Non-Equivalence with Tert-Butyl and Cyclopropyl Analogues


Generic replacement of [1-(trifluoromethyl)cyclobutyl]methanethiol with a tert-butyl thiol or a CF₃-cyclopropyl thiol analogue is not pharmacologically neutral. The CF₃-cyclobutyl substituent is sterically larger (171 ų) than both t-Bu (150 ų) and CF₃-cyclopropyl (155 ų), increases logD by 0.4–0.5 units relative to t-Bu, and exerts distinct electronic effects (σₘ ≈ 0.04, σₚ ≈ 0.02) that differ from the CF₃-cyclopropyl group [1]. The 1,1-disubstitution pattern creates a geminal relationship between CF₃ and CH₂SH that is structurally and conformationally distinct from 2-substituted regioisomers [1]. These quantitative differences mean that the compound's steric occupancy, lipophilicity, hydrogen-bonding capacity, and metabolic profile cannot be reproduced by simply selecting any available thiol building block.

Quantitative Differentiation Evidence for [1-(Trifluoromethyl)cyclobutyl]methanethiol Against Closest Analogs


Steric Volume Differentiation: CF₃-Cyclobutyl (171 ų) vs. tert-Butyl (150 ų) vs. CF₃-Cyclopropyl (155 ų)

The CF₃-cyclobutyl substituent in the target compound occupies a calculated steric volume of 171 ų, which is 21 ų (14%) larger than the tert-butyl group (150 ų) and 16 ų (10%) larger than the CF₃-cyclopropyl group (155 ų) [1]. This means that replacing a tert-butyl thiol with [1-(trifluoromethyl)cyclobutyl]methanethiol introduces measurably greater steric demand in the binding pocket, which may be exploited for enhanced shape complementarity or, conversely, must be accounted for when retrofitting existing tert-butyl-containing leads.

Steric volume Bioisosterism Medicinal chemistry

Lipophilicity Modulation: logD Increase of 0.4–0.5 Units upon CF₃-Cyclobutyl Replacement of tert-Butyl

Replacing a tert-butyl group with a CF₃-cyclobutyl group consistently increases the experimental logD by 0.4–0.5 units across multiple chemotypes. In model compounds, logD shifted from 2.11 (t-Bu, compound 37) to 2.51 (CF₃-cBu, compound 39) and from 2.01 (t-Bu, compound 40) to 2.48 (CF₃-cBu, compound 42) [1]. The same trend was observed in four bioactive compounds—Butenafine, Pinoxaden, Tebutam, and Pivhydrazine—where the tert-butyl-to-CF₃-cyclobutyl replacement resulted in a notable logD increase of approximately 0.5 units [1]. This moderate, predictable lipophilicity boost can be advantageous for membrane permeation while remaining within drug-like property space.

Lipophilicity logD Drug-likeness

Electronic Effect on Proximal Functional Groups: pKa Shift of ~2 Units Relative to tert-Butyl

The CF₃-cyclobutyl group exerts a measurable electron-withdrawing effect that increases the acidity of proximal functional groups compared to the tert-butyl group. For carboxylic acids, the pKa decreased from 4.79 (t-Bu-pivalic acid) to 2.92 (CF₃-cBu analogue), a shift of 1.87 pKa units. For amine hydrochlorides, the shift was even larger: from 10.69 (t-Bu) to 5.29 (CF₃-cBu), a decrease of 5.40 pKa units [1]. While direct pKa data for the thiol group in the target compound are not available, this class-level inductive effect implies that the methanethiol proton in [1-(trifluoromethyl)cyclobutyl]methanethiol is more acidic than in tert-butyl methanethiol, affecting nucleophilicity, redox behavior, and metal-binding properties.

pKa Electron-withdrawing effect Thiol acidity

Metabolic Stability Differentiation: Enhanced Resistance to Oxidative Clearance in Select Bioactive Scaffolds

The CF₃-cyclobutyl group conferred enhanced resistance to metabolic clearance in several tested bioactive compounds. For the model compound pair 40/42, intrinsic clearance (CLint) improved from 12 μL min⁻¹ mg⁻¹ (t-Bu, compound 40) to 1 μL min⁻¹ mg⁻¹ (CF₃-cBu, compound 42), a 12-fold improvement. In the antifungal drug Butenafine, CLint improved from 30 μL min⁻¹ mg⁻¹ (t-Bu) to 21 μL min⁻¹ mg⁻¹ (CF₃-cBu), a 30% reduction [1]. The effect was inconsistent across all scaffolds (no improvement in Pinoxaden, Pivhydrazine, or Buclizine), indicating that the metabolic benefit is scaffold-dependent and must be evaluated case-by-case.

Metabolic stability Intrinsic clearance Oxidative metabolism

Conformational Preference and Regioisomeric Differentiation: 1,1-Geminal vs. 2-Substituted CF₃-Cyclobutyl Thiols

X-ray crystallographic analysis of eight 1-substituted CF₃-cyclobutane derivatives revealed that in seven of eight cases, the CF₃ substituent adopts the axial position with a nearly flattened cyclobutane ring (puckering angle γ = 158–175°) [1]. The 1,1-geminal arrangement in [1-(trifluoromethyl)cyclobutyl]methanethiol places the CF₃ and CH₂SH groups on the same ring carbon, creating a spatially distinct exit vector geometry compared to the regioisomeric rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, where the two substituents are on adjacent carbons. This geometric difference alters the relative orientation of the thiol group and the CF₃ substituent, which can affect both binding interactions and the reactivity of the thiol.

Conformational analysis X-ray crystallography Regioisomerism

Hammett Substituent Constants: Weak Electron-Withdrawing Character Distinct from CF₃-Cyclopropyl

The Hammett substituent constants determined for the CF₃-cyclobutyl group are σₘ ≈ 0.04 and σₚ ≈ 0.02, indicating a very weak electron-withdrawing character, benchmarked between CH₂OH (σ ≈ 0.00) and CH₂F (σₘ ≈ 0.12, σₚ ≈ 0.11) [1]. In comparison, the CF₃-cyclopropyl group shows σₘ ≈ 0.08 and σₚ ≈ 0.08, approximately twice the inductive effect of CF₃-cyclobutyl [1]. This quantitative difference in electronic influence has direct consequences for the acidity and nucleophilicity of the thiol group, making the target compound's thiol less acidic (and more nucleophilic) than its CF₃-cyclopropyl counterpart, and more acidic than the corresponding tert-butyl thiol.

Hammett parameters Electronic effects SAR analysis

High-Value Application Scenarios for [1-(Trifluoromethyl)cyclobutyl]methanethiol in Drug Discovery and Chemical Biology


Lead Optimization: Replacement of Metabolically Labile tert-Butyl Thioether Motifs in Drug Candidates

When a lead series contains a tert-butyl thioether or tert-butyl methanethiol moiety that shows oxidative metabolic liability in human liver microsome assays, [1-(trifluoromethyl)cyclobutyl]methanethiol can be evaluated as a direct replacement. The CF₃-cyclobutyl group has demonstrated up to 12-fold improvement in intrinsic clearance (CLint) relative to the corresponding tert-butyl analogue in model systems where the scaffold is permissive [1]. The 0.4–0.5 logD increase may also improve membrane permeability while preserving the thiol-derived functionality for subsequent derivatization.

Fragment-Based Drug Discovery: Three-Dimensional, sp³-Rich Thiol Fragment with Modulated Steric Demand

The compound serves as a conformationally defined, sp³-rich thiol fragment for fragment-based screening libraries. Its steric volume of 171 ų (significantly larger than t-Bu at 150 ų) provides enhanced shape diversity in fragment collections [1]. The 1,1-geminal arrangement creates a unique spatial presentation of the thiol hydrogen-bond donor/acceptor that differs from both 1,2-disubstituted cyclobutyl thiols and linear aliphatic thiols, offering distinct binding interactions with cysteine-rich or metal-containing targets.

Covalent Inhibitor Design: Thiol as a Warhead with Tunable Reactivity via CF₃-Cyclobutyl Electronic Effects

The electron-withdrawing CF₃-cyclobutyl group (σₘ ≈ 0.04) is expected to increase thiol acidity compared to a tert-butyl analogue, generating a higher equilibrium concentration of the reactive thiolate nucleophile at physiological pH [1]. At the same time, the CF₃-cyclobutyl group is only half as electron-withdrawing as the CF₃-cyclopropyl alternative (σₘ ≈ 0.08) [1], offering an intermediate tuning option for thiol reactivity that is neither too aggressive (risk of off-target labeling) nor too inert (insufficient target engagement).

Synthesis of CF₃-Cyclobutyl-Containing Drug-Like Libraries via Thiol-Based Diversification Chemistry

The methanethiol group in [1-(trifluoromethyl)cyclobutyl]methanethiol enables a wide range of diversification reactions—thioether formation via alkylation, disulfide formation for reversible conjugation, thioester synthesis, and metal-catalyzed cross-coupling—all while introducing the pharmacokinetically advantageous CF₃-cyclobutyl scaffold [1]. The gram-to-multigram synthetic accessibility of CF₃-cyclobutane building blocks, demonstrated by the Enamine group via SF₄-mediated deoxyfluorination of cyclobutylcarboxylic acids, ensures that the core can be sourced at scales sufficient for library production [1].

Quote Request

Request a Quote for [1-(Trifluoromethyl)cyclobutyl]methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.